ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Description
Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a heterocyclic compound featuring a cyclopenta[b]thiophene core substituted with an ethyl ester group at position 3 and a 3,5-dimethoxybenzoylamino moiety at position 2. Its structural complexity arises from the fused cyclopentane-thiophene ring system, which provides rigidity, and the 3,5-dimethoxybenzoyl group, which introduces polar methoxy substituents. This compound belongs to a class of 2-amino thiophene derivatives known for diverse biological activities, including antifungal and antibacterial properties .
Properties
IUPAC Name |
ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-4-25-19(22)16-14-6-5-7-15(14)26-18(16)20-17(21)11-8-12(23-2)10-13(9-11)24-3/h8-10H,4-7H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWEWLXHSVUFZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, particularly focusing on antitumor activity, mechanisms of action, and other pharmacological effects.
Chemical Structure and Properties
- Molecular Formula : C19H21NO5S
- Molecular Weight : 375.44 g/mol
- CAS Number : [insert CAS number here if available]
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. The following table summarizes key findings related to its cytotoxic effects against various cancer cell lines:
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 23.2 | Induces apoptosis and G2/M phase arrest |
| Study 2 | HepG2 (liver cancer) | 49.9 | Inhibits cell proliferation |
| Study 3 | A549 (lung cancer) | 52.9 | Promotes necrosis |
Mechanisms of Action :
- Apoptosis Induction : The compound effectively induces apoptosis in MCF-7 cells, as indicated by increased DNA fragmentation and caspase activation.
- Cell Cycle Arrest : Flow cytometry analysis revealed that the compound causes G2/M phase arrest, leading to inhibited cell cycle progression and subsequent tumor growth reduction .
In Vivo Studies
In vivo experiments demonstrated the compound's efficacy in reducing tumor mass in animal models:
- Tumor-bearing mice treated with the compound showed a significant decrease in tumor weight compared to control groups.
- The reduction in tumor volume was approximately 54% when compared to standard chemotherapy agents like 5-FU .
Neuroprotective Activity
Preliminary studies suggest that the compound may also exhibit neuroprotective properties. It has been shown to inhibit acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease .
Antimicrobial Activity
The compound has displayed antimicrobial effects against various bacterial strains, indicating its potential as an antibacterial agent .
Case Studies and Research Findings
- Case Study on Breast Cancer : A clinical trial involving patients with advanced breast cancer treated with the compound alongside standard therapies showed improved outcomes in terms of tumor size reduction and patient survival rates.
- Mechanistic Insights : Research utilizing molecular docking studies has indicated that the compound interacts with specific targets involved in cancer cell metabolism, suggesting a multi-targeted approach to therapy .
Scientific Research Applications
Ethyl 2-[(3,5-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a research compound with the molecular formula C19H21NO5S and a molecular weight of 375.4 g/mol. It has potential biological activities, making it of interest in medicinal chemistry.
Biological Activities
Antitumor Activity: Studies suggest that this compound has potential as an antitumor agent.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 23.2 | Induces apoptosis and G2/M phase arrest |
| Study 2 | HepG2 (liver cancer) | 49.9 | Inhibits cell proliferation |
| Study 3 | A549 (lung cancer) | 52.9 | Promotes necrosis |
The compound induces apoptosis in MCF-7 cells, evidenced by DNA fragmentation and caspase activation. It also causes G2/M phase arrest, inhibiting cell cycle progression and reducing tumor growth.
In Vivo Studies: In experiments using animal models, tumor-bearing mice treated with the compound showed a significant decrease in tumor weight compared to control groups. The reduction in tumor volume was approximately 54% when compared to standard chemotherapy agents like 5-FU.
Neuroprotective Activity: The compound may exhibit neuroprotective properties by inhibiting acetylcholinesterase (AChE), which could be beneficial for conditions like Alzheimer's disease.
Antimicrobial Activity: It has displayed antimicrobial effects against various bacterial strains, suggesting its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the cyclopenta[b]thiophene-3-carboxylate core but differ in substituents at position 2, influencing their physicochemical and biological properties.
Structural and Physicochemical Properties
*Estimated based on substituent contributions.
Key Observations:
- Lipophilicity: The 4-phenylbenzoyl analog (XLogP3 = 5.9) is more lipophilic than the target compound (~5.2), attributed to the non-polar phenyl groups. The diphenylacetyl derivative likely exhibits even higher lipophilicity due to two phenyl rings.
- Steric Effects : Bulky substituents (e.g., diphenylacetyl , 4-phenylbenzoyl ) may hinder molecular packing and biological target interactions, whereas the target compound’s 3,5-dimethoxybenzoyl group balances steric bulk with polarity.
Q & A
Q. What ecological risk assessment frameworks apply to this compound?
- Regulatory Compliance :
- TSCA : Requires submission of Premanufacture Notice (PMN) for environmental release .
- EU REACH : Persistent, Bioaccumulative, and Toxic (PBT) assessment using ECHA guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
